1-Chloro-4-nitroisoquinoline
Overview
Description
1-Chloro-4-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its chlorine and nitro substituents at the first and fourth positions, respectively. It has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.6 g/mol .
Preparation Methods
1-Chloro-4-nitroisoquinoline can be synthesized through various methods. One common synthetic route involves the nitration of isoquinoline followed by chlorination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-Chloro-4-nitroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Major products formed from these reactions include 1-amino-4-nitroisoquinoline and 1-thio-4-nitroisoquinoline.
Scientific Research Applications
1-Chloro-4-nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Chloro-4-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways .
Comparison with Similar Compounds
1-Chloro-4-nitroisoquinoline is similar to other isoquinoline derivatives such as 1-chloroisoquinoline and 4-nitroisoquinoline. its unique combination of chlorine and nitro substituents imparts distinct chemical properties and reactivity. For instance, the presence of both electron-withdrawing groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Similar Compounds
- 1-Chloroisoquinoline
- 4-Nitroisoquinoline
- 1-Bromo-4-nitroisoquinoline
- 1-Chloro-3-nitroisoquinoline
These compounds share structural similarities but differ in their substituent positions and types, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-4-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCRAAJZFDSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628266 | |
Record name | 1-Chloro-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-53-7 | |
Record name | 1-Chloro-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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